molecular formula C18H22N2O3S2 B2580534 3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 922485-24-3

3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2580534
CAS No.: 922485-24-3
M. Wt: 378.51
InChI Key: VUYJWERBGAKHET-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a central tetrahydrobenzo[d]thiazole core substituted with a 6-methyl group and an N-linked propanamide side chain modified with a benzylsulfonyl moiety. This structure integrates a sulfonyl group (electron-withdrawing) and a bicyclic heteroaromatic system, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

3-benzylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-7-8-15-16(11-13)24-18(19-15)20-17(21)9-10-25(22,23)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYJWERBGAKHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

  • Structural Differences : The benzylsulfonyl group in the target compound is replaced with a p-tolylthio (sulfide) group in this analog .
  • The p-tolylthio moiety may confer greater lipophilicity, altering membrane permeability.

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

  • Structural Differences: The tetrahydrobenzo[d]thiazole core is replaced with a tetrahydrothieno[2,3-c]pyridine system, and the side chain is a simpler acetamide group .
  • Functional Implications: The thienopyridine core may enhance π-π stacking interactions in enzyme active sites.
  • Activity : This compound inhibits APE1 endonuclease activity at low micromolar concentrations and synergizes with methyl methanesulfonate (MMS) to induce cytotoxic effects in HeLa cells .

Enantioenriched (S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

  • Structural Differences : The 6-methyl group in the target compound is replaced with a hydroxyl group, and the propanamide chain is simplified to acetamide .
  • Stereochemical purity (S-enantiomer) is critical for activity, as demonstrated by HPLC analysis of enantioselective synthesis .
  • Activity : Enantiopure derivatives of this class are often investigated for neuroprotective or cognitive-enhancing effects due to structural similarities to racetams.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent (R Group) Key Functional Property Biological Activity Reference
3-(Benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide Tetrahydrobenzo[d]thiazole Benzylsulfonyl-propanamide Electrophilic sulfonyl group Hypothesized enzyme inhibition N/A
N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide Tetrahydrobenzo[d]thiazole p-Tolylthio-propanamide Lipophilic thioether Potential redox modulation
Compound 3 (APE1 inhibitor) Tetrahydrothieno[2,3-c]pyridine Acetamide Thienopyridine π-system APE1 inhibition, cytotoxicity
(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide Tetrahydrobenzo[d]thiazole Hydroxy-acetamide Stereospecific hydroxyl group Neuroprotective (inferred)

Research Findings and Mechanistic Insights

  • Sulfonyl vs. Thioether Groups : The benzylsulfonyl group in the target compound likely enhances stability against oxidative metabolism compared to the thioether analog, which may be prone to sulfoxidation .
  • Core Heterocycle Influence: The tetrahydrobenzo[d]thiazole core in the target compound and its hydroxylated analog may favor interactions with enzymes requiring planar aromatic recognition sites, whereas the thienopyridine system in Compound 3 could target larger hydrophobic pockets.
  • Stereochemistry : Enantioselective synthesis methods (e.g., lipase-catalyzed resolution ) highlight the importance of chirality in optimizing activity for related compounds, though the target compound’s stereochemical configuration remains unspecified.

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